molecular formula C11H19NO2 B2429604 N-(2-Propan-2-yloxan-4-yl)prop-2-enamide CAS No. 2224371-50-8

N-(2-Propan-2-yloxan-4-yl)prop-2-enamide

Cat. No. B2429604
CAS RN: 2224371-50-8
M. Wt: 197.278
InChI Key: HIWCUQDZYJIZEP-UHFFFAOYSA-N
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Description

N-(2-Propan-2-yloxan-4-yl)prop-2-enamide, also known as OP-1074, is a chemical compound that has gained attention in scientific research due to its potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of N-(2-Propan-2-yloxan-4-yl)prop-2-enamide involves the inhibition of the NF-κB pathway, which is a key regulator of inflammation. N-(2-Propan-2-yloxan-4-yl)prop-2-enamide has been shown to inhibit the phosphorylation and degradation of IκBα, which prevents the translocation of NF-κB into the nucleus and subsequently inhibits the expression of pro-inflammatory genes.
Biochemical and Physiological Effects:
N-(2-Propan-2-yloxan-4-yl)prop-2-enamide has been found to have anti-inflammatory effects in various in vitro and in vivo models. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activation of NF-κB. Additionally, it has been found to reduce inflammation in a mouse model of acute lung injury. However, further studies are needed to determine its potential side effects and toxicity.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-Propan-2-yloxan-4-yl)prop-2-enamide in lab experiments is its potential as an anti-inflammatory agent. It can be used to study the NF-κB pathway and its role in inflammation. However, one limitation is its potential toxicity and side effects, which need to be further studied and evaluated.

Future Directions

There are several future directions for the study of N-(2-Propan-2-yloxan-4-yl)prop-2-enamide. One direction is to further evaluate its potential as an anti-inflammatory agent in various disease models, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, its potential as a therapeutic agent for other diseases, such as cancer and neurodegenerative diseases, could be explored. Further studies are also needed to determine its potential side effects and toxicity in humans.

Synthesis Methods

The synthesis method of N-(2-Propan-2-yloxan-4-yl)prop-2-enamide involves the reaction of 4-oxo-2-phenyl-4H-chromene-3-carboxylic acid with isobutyl chloroformate and triethylamine in dichloromethane. The resulting product is then reacted with propargylamine in the presence of copper(I) iodide and N,N-diisopropylethylamine in tetrahydrofuran. The final product is purified through column chromatography to obtain N-(2-Propan-2-yloxan-4-yl)prop-2-enamide.

Scientific Research Applications

N-(2-Propan-2-yloxan-4-yl)prop-2-enamide has been studied for its potential as an anti-inflammatory agent in various scientific research studies. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide-stimulated macrophages. Additionally, it has been found to reduce inflammation in a mouse model of acute lung injury.

properties

IUPAC Name

N-(2-propan-2-yloxan-4-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-4-11(13)12-9-5-6-14-10(7-9)8(2)3/h4,8-10H,1,5-7H2,2-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIWCUQDZYJIZEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CC(CCO1)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Propan-2-yloxan-4-yl)prop-2-enamide

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